molecular formula C27H21N5O8 B1311861 Fmoc-His(DNP)-OH CAS No. 83999-94-4

Fmoc-His(DNP)-OH

Cat. No. B1311861
CAS RN: 83999-94-4
M. Wt: 543.5 g/mol
InChI Key: SADTWOVRWZDGHL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “Fmoc-His(DNP)-OH” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS), a method that has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules . The SPPS method involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Scientific Research Applications

Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials benefits from the use of Fmoc-decorated self-assembling building blocks. Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, for instance, have shown promising antibacterial capabilities, highlighting the role of Fmoc-protected amino acids in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Synthesis and Peptide Assembly

Fmoc-His(DNP)-OH and its analogs play a crucial role in solid-phase peptide synthesis (SPPS), minimizing racemization and improving yield and purity of the peptides. This application underscores the importance of Fmoc-protected amino acids in peptide chemistry, offering a pathway to synthesize peptides with minimal side reactions (Mergler et al., 2001).

Drug Delivery and Hydrogel Formation

Fmoc-protected amino acids, including this compound, are instrumental in forming hydrogels, which serve as drug delivery vehicles and scaffolds for tissue engineering. These materials provide a biocompatible matrix for controlled drug release and cell growth, illustrating the compound's utility in creating functional biomaterials for medical applications (Tiwari et al., 2020).

Supramolecular Gels for Biomedical Applications

Fmoc-functionalized amino acids are used to develop supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels are explored for their antimicrobial activity, further demonstrating the versatility of Fmoc-protected amino acids in creating innovative materials for medical and pharmaceutical applications (Croitoriu et al., 2021).

Advanced Material Synthesis

The synthesis of amino acid-based hydrogels and nanomaterials underscores the role of Fmoc-protected amino acids in materials science. These compounds facilitate the formation of stable, functional materials with potential applications ranging from biomedical engineering to nanotechnology, highlighting the broad utility of this compound in scientific research (Roy & Banerjee, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “Fmoc-His(Trt)-OH”, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Future Directions

The future directions for “Fmoc-His(DNP)-OH” could involve the construction or design of various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications . The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .

Biochemical Analysis

Biochemical Properties

Fmoc-His(DNP)-OH is involved in various biochemical reactions, primarily in the synthesis of peptides and proteins. The Fmoc group provides protection to the amino terminus, preventing unwanted reactions during peptide chain elongation. The DNP group protects the imidazole side chain of histidine, ensuring selective reactions at other functional groups. This compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds during synthesis and degradation processes. Additionally, this compound can form hydrogen bonds and π-π interactions with other biomolecules, influencing the stability and folding of the synthesized peptides .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of the Fmoc group can influence the uptake and localization of the synthesized peptides within cells. These peptides can interact with cell surface receptors, triggering signaling cascades that regulate gene expression and cellular functions. The DNP group, being a strong electron-withdrawing group, can affect the redox state of the cell, influencing metabolic pathways and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group provides steric hindrance, preventing unwanted side reactions during peptide synthesis. The DNP group can form covalent bonds with nucleophiles, such as thiol groups in cysteine residues, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under basic conditions but can be cleaved under acidic conditions. The DNP group is sensitive to reducing agents, which can lead to its removal and subsequent changes in the properties of the synthesized peptides. Long-term studies have shown that this compound can influence cellular function, with potential effects on cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote peptide synthesis and enhance cellular functions. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Studies have shown that there is a threshold effect, where the beneficial effects are observed at lower concentrations, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The Fmoc group can be metabolized by cytochrome P450 enzymes, leading to its removal and subsequent degradation of the synthesized peptides. The DNP group can affect the redox state of the cell, influencing metabolic flux and metabolite levels. These interactions can impact the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The Fmoc group can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The DNP group can affect the solubility and stability of the synthesized peptides, influencing their distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by its chemical structure. The Fmoc group can direct the synthesized peptides to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals. The DNP group can undergo post-translational modifications, affecting its activity and function within different cellular compartments .

properties

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADTWOVRWZDGHL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441946
Record name 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83999-94-4
Record name 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-His(DNP)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-His(DNP)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-His(DNP)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-His(DNP)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-His(DNP)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-His(DNP)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.